molecular formula C14H22ClNO4 B2847769 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol CAS No. 478614-44-7

1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol

Cat. No. B2847769
CAS RN: 478614-44-7
M. Wt: 303.78
InChI Key: QMZAJJDXVXKKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol, also known as L-741,626, is a selective antagonist of the dopamine D2 receptor. It was first synthesized in 1994 and has since been widely used in scientific research to study the role of dopamine receptors in various physiological processes.

Mechanism of Action

1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol acts as a selective antagonist of the dopamine D2 receptor, blocking the binding of dopamine to the receptor and preventing its activation. This results in a decrease in the activity of the dopamine pathway, which is involved in the regulation of mood, reward, and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, reduce the activity of the mesolimbic dopamine pathway, and decrease the reinforcing effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol in lab experiments is its selectivity for the dopamine D2 receptor, which allows for more precise manipulation of the dopamine pathway. However, one limitation is that it may not accurately mimic the effects of natural dopamine depletion or activation, as it is a synthetic compound.

Future Directions

There are several future directions for research involving 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol. One potential area of study is its potential therapeutic applications in the treatment of addiction and other dopamine-related disorders. Additionally, further research could explore the role of other dopamine receptors in these processes, as well as the potential for developing more selective dopamine receptor antagonists.

Synthesis Methods

The synthesis of 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol involves several steps, including the reaction of 3-methoxyphenol with 3-chloropropionyl chloride to form 3-(3-methoxyphenoxy)propanoyl chloride. This intermediate is then reacted with morpholine to form this compound.

Scientific Research Applications

1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol has been used extensively in scientific research to study the role of dopamine D2 receptors in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, depression, and addiction.

properties

IUPAC Name

1-(3-methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4.ClH/c1-17-13-3-2-4-14(9-13)19-11-12(16)10-15-5-7-18-8-6-15;/h2-4,9,12,16H,5-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZAJJDXVXKKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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